The Structural Elucidation of Triphenylpyridine: A Technical Overview
The Structural Elucidation of Triphenylpyridine: A Technical Overview
Introduction
Triphenylpyridine, a heterocyclic aromatic compound with the general chemical formula C₂₃H₁₇N, is a significant molecular scaffold in medicinal chemistry, materials science, and organic synthesis.[1][2] Its structure, characterized by a central pyridine ring substituted with three phenyl groups, gives rise to a variety of isomers depending on the substitution pattern of the phenyl groups on the pyridine ring. This guide provides a detailed technical examination of the structure of triphenylpyridine, with a primary focus on the most extensively studied isomer, 2,4,6-triphenylpyridine.[3][4] It will cover its core structural features, quantitative structural data, experimental protocols for its synthesis and characterization, and a visual representation of its molecular architecture.
Core Structure and Isomerism
The fundamental structure of triphenylpyridine consists of a six-membered pyridine ring to which three phenyl groups are covalently bonded. The positions of these phenyl groups on the pyridine ring define the specific isomer. While numerous isomers are theoretically possible, 2,4,6-triphenylpyridine is the most commonly synthesized and characterized.[5][6][7] Other isomers, such as 2,3,4-triphenylpyridine, are also known but are less frequently described in the literature.[5][6]
2,4,6-Triphenylpyridine:
The molecule has a non-planar structure, with the three phenyl groups being rotated out of the plane of the central pyridine ring.[10]
Quantitative Structural Data
The precise bond lengths and angles of triphenylpyridine are determined experimentally through techniques such as X-ray crystallography.[11] While detailed crystallographic data for 2,4,6-triphenylpyridine is available from resources like the Cambridge Structural Database, the following table summarizes calculated bond angles for the central pyridine ring, providing insight into its geometry.[4][10]
| Atoms Involved | Calculated Bond Angle (°) |
| C-N-C | 117.6 |
| N-C-C | 123.5 |
| C-C-C (ortho) | 118.2 |
| C-C-C (meta) | 119.0 |
| Table 1: Calculated bond angles of the central pyridine ring in 2,4,6-triphenylpyridine.[10] |
Experimental Protocols
The synthesis and structural confirmation of triphenylpyridine involve a combination of synthetic organic chemistry techniques and spectroscopic analysis.
Synthesis of 2,4,6-Triphenylpyridine
A common method for the synthesis of 2,4,6-triaryl pyridines is the cyclocondensation reaction of aldehydes, enolizable ketones, and an ammonia source, such as ammonium acetate.
Example Protocol:
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A mixture of an appropriate acetophenone derivative (2.2 mmol) and an arylacetic acid (1.0 mmol) is prepared in n-hexane (5.0 mL).
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trans-5-hydroperoxy-3,5-dimethyl-1,2-dioxolan-3-yl ethaneperoxate (1.0 mmol) is added to the mixture.
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An aqueous solution of potassium hydroxide (3.0 mL of 1.0 M) is then added, and the mixture is stirred at room temperature.
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The reaction progress is monitored using thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched with an aqueous solution of sodium sulfite (3.0 mL of 1.0 M).
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The mixture is diluted with distilled water and filtered to isolate the solid product.
-
The crude product is then purified by crystallization from ethanol to yield the pure 2,4,6-triaryl pyridine.
Structural Characterization
The structure of the synthesized triphenylpyridine is confirmed using various spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are crucial for determining the arrangement of atoms in the molecule. The chemical shifts provide information about the electronic environment of the hydrogen and carbon atoms.
| Nucleus | Chemical Shift (δ) in ppm | Multiplicity | Protons |
| ¹H | 7.43 – 7.54 | m | 9H |
| ¹H | 7.74 | d | 2H |
| ¹H | 7.89 | s | 2H |
| ¹H | 8.20 | d | 4H |
| ¹³C | 117.1, 127.1, 127.2, 128.7, 128.9, 129.0, 129.1, 139.6, 150.2, 157.5 | ||
| Table 2: ¹H and ¹³C NMR spectral data for 2,4,6-triphenylpyridine in CDCl₃.[12] |
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The NIST Chemistry WebBook provides access to the gas-phase IR spectrum for 2,4,6-triphenylpyridine.[3][13]
Mass Spectrometry: Mass spectrometry is employed to determine the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming its structure.[3]
Molecular Structure Visualization
The following diagram illustrates the two-dimensional chemical structure of 2,4,6-triphenylpyridine.
Caption: 2D structure of 2,4,6-triphenylpyridine.
References
- 1. lookchem.com [lookchem.com]
- 2. Strong emission of 2,4,6-triphenylpyridine-functionalized polytyrosine and hydrogen-bonding interactions with poly(4-vinylpyridine) - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Pyridine, 2,4,6-triphenyl- [webbook.nist.gov]
- 4. 2,4,6-Triphenylpyridine | C23H17N | CID 136370 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2,3,4-Triphenylpyridine | C23H17N | CID 13284471 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2,3,4-TRIPHENYLPYRIDINE | 130318-01-3 [amp.chemicalbook.com]
- 7. 2,4,6-TRIPHENYLPYRIDINE | 580-35-8 [chemicalbook.com]
- 8. 2,4,6-TRIPHENYLPYRIDINE CAS#: 580-35-8 [m.chemicalbook.com]
- 9. 2,4,6-Triphenylpyridine | 580-35-8 | AAA58035 | Biosynth [biosynth.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. rsc.org [rsc.org]
- 13. Pyridine, 2,4,6-triphenyl- [webbook.nist.gov]
